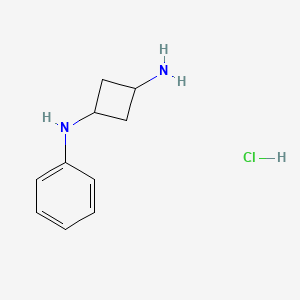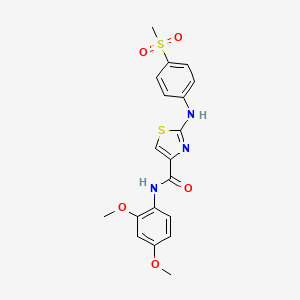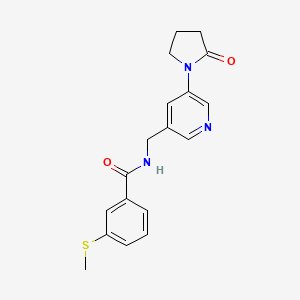
2-(Aminomethyl)-3,4-dihydroquinazolin-4-one dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Aminomethyl)-3,4-dihydroquinazolin-4-one dihydrochloride is a chemical compound with the empirical formula C8H11Cl2N3 . It is a white to cream crystalline powder. The compound is also known by its CAS number: 5993-91-9 .
Synthesis Analysis
The synthesis of this compound involves the condensation of 2-aminomethyl furan with levulinic acid using an acid catalyst. The resulting bisfuran diamine monomer (BFN) is then used in interfacial polymerization to create linear ion-exchange polyamides .
Molecular Structure Analysis
The molecular formula of 2-(Aminomethyl)-3,4-dihydroquinazolin-4-one dihydrochloride is C8H11Cl2N3 . It consists of a benzimidazole ring with an aminomethyl group attached. The dihydrochloride form indicates two chloride ions associated with the compound .
Physical And Chemical Properties Analysis
The physical properties of this compound include a melting point of approximately 264°C (dec.) . It is a solid with a white to cream to pink to blue to gray appearance. Unfortunately, other specific properties such as density, solubility, and refractive index are not provided in the available data .
Wissenschaftliche Forschungsanwendungen
Therapeutic Potentials and Mechanisms
Anticancer Applications : Tetrahydroisoquinolines, a class of compounds similar to 2-(Aminomethyl)-3,4-dihydroquinazolin-4-one dihydrochloride, have been recognized for their anticancer properties. The FDA approval of trabectedin, a derivative, for treating soft tissue sarcomas underscores the importance of these compounds in cancer drug discovery. These derivatives have shown promise in various therapeutic areas, including cancer and central nervous system disorders, suggesting potential for development into novel drugs with unique mechanisms of action (Singh & Shah, 2017).
Neuroprotective and Antidepressant Activity : The neuroprotective, antiaddictive, and antidepressant-like activities of tetrahydroisoquinolines have been documented. These compounds, including 2-(Aminomethyl)-3,4-dihydroquinazolin-4-one dihydrochloride, exhibit mechanisms of action involving MAO inhibition, free radical scavenging, and antagonism to the glutamatergic system. Such properties make them potential candidates for treating neurodegenerative diseases and mood disorders (Antkiewicz‐Michaluk, Wąsik, & Michaluk, 2018).
Antioxidant Capacity : The antioxidant capacity of compounds like 2-(Aminomethyl)-3,4-dihydroquinazolin-4-one dihydrochloride has been a subject of interest. The ABTS/PP decolorization assay, a method for assessing antioxidant capacity, indicates that such compounds can participate in specific reactions contributing to total antioxidant capacity. This suggests potential applications in mitigating oxidative stress-related cellular damage (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(aminomethyl)-3H-quinazolin-4-one;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O.2ClH/c10-5-8-11-7-4-2-1-3-6(7)9(13)12-8;;/h1-4H,5,10H2,(H,11,12,13);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFITWZBSSYVVQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Aminomethyl)-3,4-dihydroquinazolin-4-one dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~5~-(4-ethylbenzyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2730380.png)
![tert-Butyl (3aS,6aR)-2-oxohexahydro-5H-pyrrolo[3,4-d]oxazole-5-carboxylate](/img/structure/B2730382.png)

![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2-methylthiazole-4-carboxamide](/img/structure/B2730387.png)
![N-(4-methylphenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide](/img/structure/B2730388.png)


![(4-fluorophenyl)[3-(4-{2-[methyl(2-pyridinyl)amino]ethoxy}phenyl)-1H-pyrazol-1-yl]methanone](/img/structure/B2730391.png)

![4-((1-(2-(benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one](/img/structure/B2730396.png)
![2,7-Dimethyl-4-(morpholin-4-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2730398.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(3,5-dimethylphenyl)-1H-pyrrole-2-carboxamide](/img/structure/B2730399.png)
![7-bromo-2-(2-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2730400.png)
![N-(p-tolyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2730401.png)